(E)-4'-Bromostilbene-4-carbaldehyde
Overview
Description
(E)-4’-Bromostilbene-4-carbaldehyde is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound features a bromine atom attached to one of the phenyl rings and an aldehyde group attached to the other phenyl ring. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which affects the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-4’-Bromostilbene-4-carbaldehyde can be synthesized through various methods. One common synthetic route involves the Heck reaction, where a brominated benzaldehyde is coupled with a styrene derivative in the presence of a palladium catalyst. The reaction typically requires a base such as triethylamine and is carried out under an inert atmosphere at elevated temperatures.
Another method involves the Wittig reaction, where a phosphonium ylide reacts with a brominated benzaldehyde to form the desired stilbene derivative. This reaction is usually performed in a solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of (E)-4’-Bromostilbene-4-carbaldehyde often employs the Heck reaction due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors can further enhance the production efficiency by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(E)-4’-Bromostilbene-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an alkyl group using a Grignard reagent.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia in ethanol for amination or a Grignard reagent in ether for alkylation.
Major Products
Oxidation: 4’-Bromostilbene-4-carboxylic acid.
Reduction: 4’-Bromostilbene-4-methanol.
Substitution: 4’-Aminostilbene-4-carbaldehyde or 4’-Alkylstilbene-4-carbaldehyde.
Scientific Research Applications
(E)-4’-Bromostilbene-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules that can modulate specific biological pathways.
Industry: The compound is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-4’-Bromostilbene-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
(E)-4’-Chlorostilbene-4-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.
(E)-4’-Methoxystilbene-4-carbaldehyde: Similar structure but with a methoxy group instead of bromine.
(E)-4’-Nitrostilbene-4-carbaldehyde: Similar structure but with a nitro group instead of bromine.
Uniqueness
(E)-4’-Bromostilbene-4-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other substituents cannot
Properties
IUPAC Name |
4-[(E)-2-(4-bromophenyl)ethenyl]benzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO/c16-15-9-7-13(8-10-15)2-1-12-3-5-14(11-17)6-4-12/h1-11H/b2-1+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPFHEPKRGKOMT-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176674-10-5 | |
Record name | 176674-10-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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